molecular formula C10H12O2 B017817 4-Methoxyphenylacetone CAS No. 122-84-9

4-Methoxyphenylacetone

Cat. No.: B017817
CAS No.: 122-84-9
M. Wt: 164.20 g/mol
InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N
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Description

4-Methoxyphenylacetone: is an organic compound with the molecular formula C10H12O2 4-Methoxybenzyl methyl ketone . This compound is characterized by a methoxy group attached to a phenyl ring, which is further connected to an acetone moiety. It is a colorless to pale yellow liquid with a pleasant odor and is used in various chemical applications.

Mechanism of Action

Target of Action

4-Methoxyphenylacetone, also known as 4-Methoxybenzyl methyl ketone, is a chemical compound that has been studied for its asymmetric amination . The primary targets of this compound are certain types of microorganisms, including Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina spp . These microorganisms have shown the ability to aminate this compound .

Mode of Action

The interaction of this compound with its targets involves a process known as asymmetric amination . This process results in the production of 4-Methoxyamphetamine, specifically the (S)-(+)-enantiomer . The most effective aminov donor for the amination is L-alanine .

Biochemical Pathways

The asymmetric amination of this compound by microorganisms affects the biochemical pathway that leads to the production of 4-Methoxyamphetamine . This compound is formed with a 94% conversion yield from this compound . The substrate specificity of the process is such that B. linens IFO 12141 can catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, forming the corresponding optically active amines .

Pharmacokinetics

The compound has a boiling point of 145 °c/25 mmhg and a density of 1067 g/mL at 25 °C . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the production of 4-Methoxyamphetamine . This compound is produced as the (S)-(+)-enantiomer, indicating that the process of asymmetric amination results in a specific stereochemical outcome .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The optimum pH for the amination process is about 7.0 . Additionally, the type of aminov donor can affect the efficacy of the reaction, with L-alanine being the most effective

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Methoxyphenylacetone can undergo oxidation reactions to form 4-methoxybenzoic acid.

    Reduction: It can be reduced to 4-methoxyphenylpropan-2-ol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 4-Methoxyphenylpropan-2-ol.

    Substitution: Various substituted phenylacetones depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphenylacetone is unique due to its combination of a methoxy group and an acetone moiety, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(4-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWKNGZODAOLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9059545
Record name 1-(4-Methoxyphenyl)-2-propanone
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, colourless oily liquid with an anise type odour
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

145.00 °C. @ 25.00 mm Hg
Record name 1-(4-Methoxyphenyl)-2-propanone
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Solubility

very slightly, insoluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol)
Record name 1-(4-Methoxyphenyl)-2-propanone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Density

1.067-1.073
Record name 1-(p-Methoxyphenyl)-2-propanone
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CAS No.

122-84-9
Record name 4-Methoxyphenylacetone
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Record name 1-(p-Methoxyphenyl)-2-propanone
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Record name 2-Propanone, 1-(4-methoxyphenyl)-
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Record name 1-(P-METHOXYPHENYL)-2-PROPANONE
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Record name 1-(4-Methoxyphenyl)-2-propanone
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Melting Point

46 °C
Record name 1-(4-Methoxyphenyl)-2-propanone
Source Human Metabolome Database (HMDB)
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Synthesis routes and methods I

Procedure details

7-Methoxy-1,2,3,4-tetrahydro-isoquinoline and 1,2,3,4-tetrahydro-isoquinolin-7-ol were prepared by a literature procedure (J. Med. Chem. 1987, 30, 2208–2216). 2-(4-Methoxy-phenyl)-1-methyl-ethylamine required for the preparation of 3-methyl-1,2,3,4-tetrahydro-isoquinolin-7-ol was obtained from 1-(4-methoxy-phenyl)-propan-2-one by Procedure X and was subsequently converted to the tetrahydroisoquinoline by the same literature method.
Name
2-(4-Methoxy-phenyl)-1-methyl-ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

This reaction is carried out in the same manner as the reaction in example 3. The difference is that, the reactants are p-methoxyphenyl chloride (143.2 mg, 1.0 mmol), palladium cinnamyl chloride (7.9 mg, 0.015 mmol), 2-Methoxy-6-(N-methyl-N-phenyl-amino)phenyldicyclohexyl)phosphine (24.5 mg, 0.060 mmol), Cs2CO3 (651.0 mg, 2.0 mmol) in 4.0 mL acetone at 90° C. for 12 h. 1-(4′-Methoxyphenyl)-2-propanone (137.9 mg) was obtained with a yield of 84% as liquid. 1H NMR (300 MHz, CDCl3) δ 7.15-7.07 (m, 2H, ArH), 6.92-6.82 (m, 2H, ArH), 3.79 (s, 3H, OCH3), 3.63 (s, 2H, CH2), 2.13 (s, 3H, COCH3); 13C NMR (75 MHz, CDCl3) δ 206.8, 158.5, 130.3, 126.1, 114.0, 55.1, 50.0, 29.0; IR (neat) v (cm−1) 3002, 2957, 2935, 2911, 2837, 1713, 1612, 1584, 1514, 1464, 1442, 1423, 1356, 1301, 1249, 1179, 1158, 1109, 1034; MS (70 eV, EI) m/z (%): 165 (M++1, 2.58), 164 (M+, 23.60), 121 (100).
Quantity
143.2 mg
Type
reactant
Reaction Step One
Quantity
24.5 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
651 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
palladium cinnamyl chloride
Quantity
7.9 mg
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Methoxyphenylacetone?

A1: this compound, also known as 1-(4-methoxyphenyl)-2-propanone, has the following structural characteristics:

    Q2: Can this compound be used to attract insects?

    A2: Research suggests that this compound can be used as a component in insect attractant formulations. Studies have shown that a mixture of raspberry ketone, this compound, and butyl acetate in a 3:1:1 ratio exhibited greater attraction to male melon flies (Bactrocera cucurbitae) than other tested formulas, both in laboratory and field settings. []

    Q3: How is this compound used in the synthesis of pharmaceuticals?

    A3: this compound serves as a valuable starting material in synthesizing various pharmaceutical compounds. For instance, it's used in the synthesis of (R)-N-[2-(2′-ethoxyphenoxy)-ethyl]-N-2-[3-(4′-methoxy-3′-sulfonamido)-phenyl]-propylamine hydrochloride, a potential α1-adrenoreceptor antagonist studied for its application in treating benign prostatic hypertrophy. []

    Q4: Can microorganisms utilize this compound for asymmetric amination?

    A4: Yes, certain microorganisms can perform asymmetric amination of this compound. Research has identified strains within the Brevibacterium, Chromobacterium, Flavobacterium, Mycobacterium, Pseudomonas, and Sarcina species capable of this reaction. These microorganisms primarily produce the (S)-(+)-enantiomer of 4-methoxyamphetamine. [, , ]

    Q5: What is the role of Brevibacterium linens IFO 12141 in the amination of this compound?

    A5: Brevibacterium linens IFO 12141 has been identified as a highly effective strain for the amination of this compound. This bacterium exhibits optimal amination activity at a pH of approximately 7.0 and utilizes L-alanine as the most efficient amino donor. With this strain, researchers achieved a 94% conversion yield of this compound to (S)-(+)-4-methoxyamphetamine at a concentration of 37.6 mM. []

    Q6: Does Brevibacterium linens IFO 12141 exhibit substrate specificity in amination reactions?

    A6: Interestingly, Brevibacterium linens IFO 12141 demonstrates substrate specificity in amination reactions. Besides this compound, this bacterium can also catalyze the amination of 3,4-dimethoxyphenylacetone and 4-(4-methoxyphenyl)-2-butanone, yielding their respective optically active amines. []

    Q7: How are imine reductases (IREDs) involved with this compound?

    A7: Imine reductases (IREDs) are enzymes that can catalyze the reductive amination of ketones, including this compound. Studies have investigated the activity of various IREDs with this compound and other substrates, exploring their potential for asymmetric synthesis of chiral amines. This research aims to understand the structure-activity relationships of IREDs to facilitate their rational engineering for improved catalytic efficiency and selectivity. [, ]

    Q8: Is there a way to analyze regioisomeric methoxy methyl phenylacetones?

    A8: Yes, Gas chromatography-mass spectrometry (GC-MS) combined with a stationary phase containing modified β-cyclodextrin offers effective separation and analysis of regioisomeric methoxy methyl phenylacetones, including differentiation from the controlled precursor substance 3,4-methylenedioxyphenylacetone. []

    Q9: What are the implications of this compound being a flavin-containing monooxygenase isoform 5 (FMO5) substrate?

    A9: The identification of this compound as a substrate for FMO5, particularly in the context of the prodrug nabumetone's metabolism, presents significant insights into drug metabolism pathways. This knowledge allows for a better understanding of potential drug interactions and metabolic fate. []

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